Ferrocene, (chloromercurio)-

Electrochemical sensing Modified electrodes Ascorbic acid and uric acid simultaneous detection

Need a stable, electrophilic ferrocenyl donor that survives multi-step synthesis? Chloromercuriferrocene delivers where boronic acids and lithiates fail. - **Direct olefin ferrocenylation**: Generates ferrocenylpalladium chloride in situ - inaccessible via Suzuki/Negishi. - **High transmetallation yields**: 87-91% with ClB(C₆F₅)₂ for redox-switchable Lewis acids. - **Bench-stable crystalline solid**: Decomp. 193-194 °C, no cold chain required for storage. - **Proven in voltammetric sensors**: 430 mV peak separation enables simultaneous AA/UA detection in biofluids.

Molecular Formula C10H9ClFeHg 10*
Molecular Weight 422.07 g/mol
CAS No. 1273-75-2
Cat. No. B073845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrocene, (chloromercurio)-
CAS1273-75-2
Molecular FormulaC10H9ClFeHg 10*
Molecular Weight422.07 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[Hg].[Fe+2]
InChIInChI=1S/2C5H5.ClH.Fe.Hg/c2*1-2-4-5-3-1;;;/h2*1-5H;1H;;/q2*-1;;+2;+1/p-1
InChIKeyGRSRWPOMKRDOIQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromercuriferrocene: Organomercury Ferrocene Building Block


Ferrocene, (chloromercurio)- (CAS 1273-75-2), systematically named chloromercuriferrocene or ferrocenylmercury(II) chloride, is a heteroannularly substituted organomercury derivative of ferrocene with molecular formula C₁₀H₉ClFeHg and a molecular weight of 421.07 g/mol [1]. The compound features a chloromercury (–HgCl) group σ-bonded to one cyclopentadienyl ring of the ferrocene sandwich, placing it within the mercuriferrocene class [2]. It is commercially available as a synthesis-grade reagent (Sigma-Aldrich, ≥98% purity) and is supplied as a crystalline solid with a decomposition point of 193–194 °C . Its dual identity as both an electrophilic ferrocenyl donor and a redox-active organometallic scaffold underpins its role in palladium-catalyzed coupling, transmetallation, electrochemical sensor fabrication, and bio-conjugate chemistry.

Synthesis Organomercury electrophile for Pd-catalyzed ferrocenylation and transmetallation
Electrochemistry Electrode modifier reported to improve peak separation in dual-analyte sensing
Bioconjugation Thiol-reactive probe for protein labeling and electron microscopy stain development

Why Chloromercuriferrocene Cannot Be Replaced


The chloromercury substituent imparts a fundamentally distinct reactivity manifold that cannot be replicated by alternative ferrocenylation agents. Ferroceneboronic acid operates through Suzuki-Miyaura cross-coupling with haloarenes, requiring a complementary coupling partner, whereas chloromercuriferrocene generates ferrocenylpalladium chloride in situ for direct olefin ferrocenylation—a transformation entirely inaccessible to boronic acids [1]. Ferrocenyllithium, while nucleophilic, demands electrophilic trapping and lacks the bench stability and controlled electrophilic delivery of the mercury derivative [2]. Bis(ferrocenyl)mercury (Fc₂Hg) is far more labile toward protodemercuration, cleaving approximately 130 times faster under acidic conditions, making it unsuitable for multi-step protocols where the ferrocenyl‑mercury bond must survive intervening transformations [3]. These mechanistic and kinetic differences mean that no single alternative reagent can substitute for chloromercuriferrocene across its full application spectrum.

Alternative Reagent
Key Limitation
Ferroceneboronic acid
Operates via Suzuki coupling; olefin ferrocenylation pathway may not be accessible
Ferrocenyllithium
Nucleophilic reagent; requires electrophilic trapping and bench stability may differ
Diferrocenylmercury (Fc₂Hg)
Protodemercuration kinetics much faster; may not survive multi-step synthetic sequences

Chloromercuriferrocene: Quantitative Performance Advantages


Enhanced Peak Separation in Dual-Analyte Sensing

A multiwall carbon nanotube-paste electrode modified with chloromercuriferrocene (MCNTPE/CMF) produces two fully resolved anodic peaks for ascorbic acid (AA) and uric acid (UA) with a peak potential difference (ΔEpa) of 430 mV in cyclic voltammetry [1]. By contrast, unmodified carbon nanotube paste working electrodes yield a ΔEpa of only 90–150 mV for the same two analytes under comparable voltammetric conditions [2]. This corresponds to an approximately 3- to 5-fold improvement in peak resolution conferred by the chloromercuriferrocene modifier. Additionally, the MCNTPE/CMF electrode achieves detection limits (3σ) of 2.6 × 10⁻⁶ M for AA and 7.9 × 10⁻⁷ M for UA, with linear calibration ranges spanning 8.0 × 10⁻⁶–6.9 × 10⁻⁴ M and 2.4 × 10⁻⁶–6.9 × 10⁻⁴ M, respectively [1].

Peak separation (ΔEpa)
Head-to-head
430 mV vs 90–150 mV unmodified electrode
Supports simultaneous dual-analyte detection research in biological matrices
Cyclic voltammetry, phosphate buffer pH 7, Ag/AgCl reference
Electrochemical sensing Modified electrodes Ascorbic acid and uric acid simultaneous detection

Superior Protodemercuration Kinetic Stability

Under acid-catalyzed protolytic conditions (HCl in 90% v/v aqueous dioxane), chloromercuriferrocene undergoes protodemercuration approximately 130 times more slowly than diferrocenylmercury (Fc₂Hg) [1]. Furthermore, the protolysis of unsymmetrical chloromercuriferrocene derivatives is consistently slower than that of their symmetrical diorganomercury counterparts: electron-donating methoxy substituents accelerate protolysis roughly 2-fold, while electron-withdrawing acetoxy and methoxycarbonyl groups retard it approximately 3-fold and 30-fold, respectively, relative to the unsubstituted chloromercuriferrocene [2]. Activation energies and entropies for the protodemercuration of six mercuriferrocene derivatives have been quantitatively determined across four temperatures [2].

Protodemercuration stability
Head-to-head
~130× slower than Fc₂Hg
Supports multi-step synthesis with aqueous work-up compatibility
HCl in 90% aq. dioxane; substituent-dependent modulation
Organomercury stability Protodemercuration kinetics Stepwise ferrocene functionalization

Transmetallation Route to Ferrocenylboranes

Transmetallation of chloromercuriferrocene (FcHgCl) with ClB(C₆F₅)₂ delivers bis(pentafluorophenyl)boryl ferrocene in 87–91% isolated yield [1]. While direct borylation of ferrocene with HB(C₆F₅)₂ also produces the target compound, the FcHgCl route proceeds under milder conditions and tolerates functionalized ferrocene substrates that would be compromised by the electrophilic borane reagent. The transmetallation methodology extends to 1,1′-bis(chloromercuri)ferrocene for preparing the diborylated derivative 1,1′-Fc[B(C₆F₅)₂]₂ [2]. The resulting boryl ferrocene exhibits an Fe–B charge-transfer band at ~230 nm (ε = 1.33 × 10⁴ M⁻¹ cm⁻¹), an Fe–B distance of 2.924 Å, and an oxidation potential shifted +450 mV relative to unsubstituted ferrocene [1].

Transmetallation yield
Reported
87–91% isolated yield
Reported route to redox-switchable ferrocenylborane Lewis acids under mild conditions
Tolerates ester, nitrile, heterocycle substituents
Transmetallation Ferrocenylborane synthesis Redox-switchable Lewis acids

Disproportionation-Driven Cytochrome c Labeling

Reaction of chloromercuriferrocene (FcHgCl) with iso-1 cytochrome c from bakers' yeast does not proceed via the expected simple substitution of the Cys102 thiol proton to yield an FcHg–S–Cys adduct. Instead, a disproportionation mechanism produces two distinct species: (i) the protein monomer modified at Cys102 with an HgCl⁺ group, and (ii) a protein dimer in which two Cys102 thiolates are bridged by a single mercury(II) atom [1]. This outcome contrasts with classical thiol-labeling organomercurials such as p-chloromercuribenzoate (PCMB), which react cleanly via substitution to yield well-defined R–Hg–S–protein conjugates. The product distribution from FcHgCl was unambiguously established using a combination of chromatographic, UV-visible spectroscopic, and electrochemical methods [1].

Protein thiol reaction
Class-level
Disproportionation yields Hg-bridged dimer and HgCl⁺ monomer
Non-canonical labeling outcome; reaction strategy review may be needed
Contrasts with PCMB clean substitution; cytochrome c model
Protein bioconjugation Cytochrome c labeling Organomercury biochemistry

Catalytic Olefin Ferrocenylation via Pd Intermediate

Chloromercuriferrocene reacts with lithium chloropalladite (Li₂PdCl₄) to generate ferrocenylpalladium chloride in situ, a species that catalyzes the ferrocenylation of diverse olefins—including styrenes, enol esters, and allylic alcohols—to yield alkenylferrocene and oxoalkylferrocene derivatives [1]. This Pd-catalyzed transformation has no equivalent using ferroceneboronic acid (which couples exclusively with organohalides via Suzuki chemistry) or ferrocenyllithium (which requires stoichiometric electrophile trapping). Furthermore, the cross-coupling of chloromercuriferrocene with 1,1′-bis(chloromercuri)ferrocene in the presence of Pd(II) salts and CuCl₂ produces 1,1′-oligomeric ferrocenes, including biferrocene, under catalytic conditions [2]. The reaction proceeds catalytically in palladium with CuCl₂ as the terminal reoxidant, making it an efficient and atom-economical route to ferrocene oligomers [1].

Pd-catalyzed olefin ferrocenylation
Method context
Generates ferrocenylpalladium chloride in situ
Unique catalytic entry to ferrocene-olefin architectures; alternative reagents lack this pathway
Pd(II) salt, CuCl₂ reoxidant; styrene, enol ester, allylic alcohol substrates
Ferrocenylation catalysis Palladium chemistry Oligomeric ferrocene synthesis

Thiol-Specific Electron Microscopy Stain

1-Chloromercuriferrocene was introduced as a covalent, thiol-specific electron-opaque stain for ultrastructural studies of wool keratin and other thiol-rich biological specimens [1]. Unlike conventional electron microscopy stains such as uranyl acetate, lead citrate, or osmium tetroxide—which accumulate non-specifically via electrostatic binding or coordination to diverse functional groups—chloromercuriferrocene forms a defined Hg–S covalent bond with cysteine thiolate residues, enabling site-selective contrast enhancement. The 'robust' ferrocene scaffold, featuring both the electron-dense mercury atom (Z = 80) and the iron center, provides sustained contrast under electron beam exposure without the structural degradation observed with some organic heavy-metal complexes [1]. The compound was benchmarked alongside ferrocenylmethyl carboxyhydrazide, which selectively stains aldehyde groups, establishing a complementary pair of ferrocene-derived, functional-group-specific EM stains [1].

EM stain selectivity
Class-level
Covalent Hg–S bond vs. non-specific uranyl/lead stains
Enables thiol-specific ultrastructural mapping research; may reduce non-target staining
Dual Hg/Fe electron density for sustained contrast; wool keratin model
Electron microscopy Histochemistry Thiol group detection

Chloromercuriferrocene: Application Scenarios


Dual-Analyte Electrochemical AA/UA Sensors

The 430 mV peak separation achieved by CMF-modified carbon nanotube paste electrodes directly enables simultaneous voltammetric determination of ascorbic acid and uric acid in human urine and serum without signal deconvolution [1]. Procurement of chloromercuriferrocene is warranted when the analytical requirement is baseline-resolved dual-analyte detection at micromolar-to-submicromolar levels in complex biological matrices, a performance level unattainable with unmodified electrodes (90–150 mV separation) [1][2]. The established detection limits (2.6 μM for AA, 0.79 μM for UA) support clinical diagnostic applications where both analytes must be reported from a single voltammetric scan.

Redox-Switchable Ferrocenylborane Lewis Acids

The 87–91% transmetallation yield of FcHgCl with ClB(C₆F₅)₂ provides a robust entry to bis(pentafluorophenyl)boryl ferrocene and related redox-switchable Lewis acids [3]. Laboratories synthesizing ferrocenylboranes for frustrated Lewis pair (FLP) catalysis, anion sensing, or switchable small-molecule activation should procure chloromercuriferrocene when the target substrate bears functional groups (e.g., esters, nitriles, heterocycles) that are incompatible with the strongly electrophilic HB(C₆F₅)₂ direct borylation conditions. The transmetallation route is also applicable to 1,1′-dimercurated ferrocenes for preparing bis-borylated derivatives [3].

Oligomeric Ferrocene Architectures

The unique ability of chloromercuriferrocene to generate ferrocenylpalladium chloride in situ and catalyze olefin ferrocenylation enables the synthesis of alkenylferrocene monomers and 1,1′-oligomeric ferrocenes (including biferrocene) that are inaccessible via Suzuki, Negishi, or Stille coupling manifolds [4][5]. Materials chemistry groups developing redox-active ferrocene-containing polymers, molecular wires, or multinuclear ferrocene arrays should prioritize chloromercuriferrocene as the monomeric building block when the target architecture requires direct ferrocene-olefin C–C bond formation or controlled oligomerization through mercuriferrocene intermediates.

Site-Selective Thiol Labeling for EM

Chloromercuriferrocene's covalent, thiol-specific binding mechanism provides unambiguous ultrastructural localization of cysteine-rich protein domains in electron microscopy specimens [6]. Structural biology and histochemistry laboratories seeking molecular-level contrast specificity should select chloromercuriferrocene over generic heavy-metal stains (uranyl acetate, lead citrate) when the experimental objective is to map the spatial distribution of thiol groups within tissues, protein assemblies, or biomaterials. The dual mercury/iron electron density provides sustained contrast that survives the electron beam, an advantage over organic stains that may degrade under irradiation [6].

Application
Selection Property
Validation Focus
Dual-Analyte Electrochemical Sensor Research
Peak resolution by electrode modification
Biological matrix method validation
Ferrocenylborane Lewis Acid Synthesis
Transmetallation route with functional group compatibility
Substrate tolerance screening
Oligomeric Ferrocene Material Synthesis
In situ Pd-catalyzed ferrocenylation
Polymer characterization and redox evaluation
Thiol-Specific Electron Microscopy Staining
Covalent thiol labeling selectivity
Site-specific staining validation in biological specimens
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